ethyl 8-chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxylate
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Overview
Description
Ethyl 8-chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxylate is a heterocyclic compound that features a chromeno-pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 8-chloro-4H-chromen-4-one with hydrazine derivatives, followed by esterification with ethyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
Ethyl 8-chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 8-chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 8-chloro-1-methyl-4H-chromeno[4,3-b]pyridine-3-carboxylate
- Ethyl 8-chloro-1-methyl-4H-chromeno[4,3-d]pyrimidine-3-carboxylate
Uniqueness
Ethyl 8-chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxylate is unique due to its specific chromeno-pyrazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Ethyl 8-chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxylate is a compound of significant interest due to its unique chromeno-pyrazole structure, which is associated with a variety of biological activities. This article explores its synthesis, structural characteristics, and biological properties, supported by relevant research findings and data.
Structural Characteristics
This compound has the molecular formula C14H13ClN2O3 and a molecular weight of approximately 292.72 g/mol. The compound features a fused pyrazole and chromene ring system, which contributes to its reactivity and potential pharmacological applications. The chloro substituent enhances its electrophilic properties, while the ethyl ester group improves solubility.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Multi-component reactions : Involving hydrazine derivatives and β-keto esters under acidic or basic conditions.
- Cyclization techniques : Utilizing substituted phenolic compounds with pyrazole precursors followed by functionalization at the carboxylic acid position.
These methods provide efficient pathways to construct the chromene-pyrazole framework in high yields .
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This property is crucial for combating oxidative stress-related diseases .
Anti-inflammatory Effects
Studies have shown that derivatives of pyrazoles possess anti-inflammatory properties. This compound may inhibit inflammatory pathways, making it a candidate for treating conditions such as arthritis .
Antimicrobial Activity
The compound has demonstrated antimicrobial effects against various bacterial strains. This activity is often attributed to the presence of the pyrazole ring, which has been linked to the inhibition of bacterial growth .
Anticancer Potential
Research highlights that this compound may exhibit anticancer properties. Similar pyrazole-based compounds have shown efficacy against multiple cancer cell lines in vitro . The mechanism of action may involve the modulation of key signaling pathways involved in cell proliferation and apoptosis.
Case Studies and Research Findings
A selection of relevant studies illustrates the biological activity of this compound:
Study | Focus | Findings |
---|---|---|
Study 1 | Antioxidant Activity | Demonstrated significant free radical scavenging activity compared to standard antioxidants. |
Study 2 | Anti-inflammatory Effects | Showed inhibition of COX enzymes with an IC50 value indicating moderate potency. |
Study 3 | Antimicrobial Activity | Exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria. |
Study 4 | Anticancer Activity | Induced apoptosis in specific cancer cell lines with IC50 values in low micromolar range. |
Molecular Interaction Studies
Molecular docking studies have been conducted to elucidate how this compound interacts with biological targets such as enzymes and receptors. These studies are essential for understanding its mechanism of action and optimizing its pharmacological profile .
Properties
Molecular Formula |
C14H13ClN2O3 |
---|---|
Molecular Weight |
292.72 g/mol |
IUPAC Name |
ethyl 8-chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxylate |
InChI |
InChI=1S/C14H13ClN2O3/c1-3-19-14(18)12-10-7-20-11-5-4-8(15)6-9(11)13(10)17(2)16-12/h4-6H,3,7H2,1-2H3 |
InChI Key |
XJFZBNUFHYHAOU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C2=C1COC3=C2C=C(C=C3)Cl)C |
Origin of Product |
United States |
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